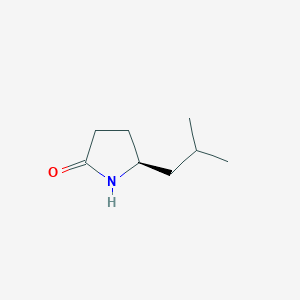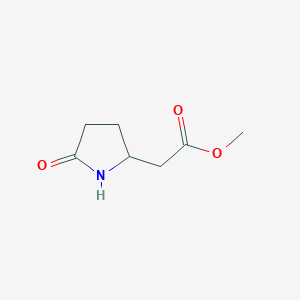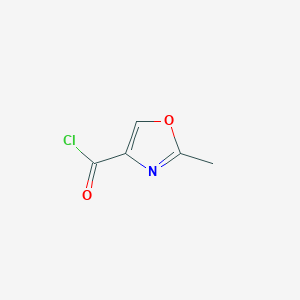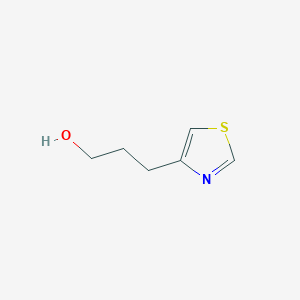
2-Pyridinecarboxaldehyde, 4-ethyl-
概要
説明
2-Pyridinecarboxaldehyde, also known as Picolinaldehyde, is a pyridine derivative where one of the hydrogen atoms is replaced by a formyl group . It is commonly used in research and development .
Molecular Structure Analysis
The molecular formula of 2-Pyridinecarboxaldehyde is C6H5NO . Its molecular weight is 107.11 . The InChI key is CSDSSGBPEUDDEE-UHFFFAOYSA-N . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Pyridinecarboxaldehyde has been used in various chemical reactions. For instance, it has been used to synthesize chitosan-based bifunctionalized adsorbent . It has also been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .Physical And Chemical Properties Analysis
2-Pyridinecarboxaldehyde is a yellow liquid . It has a melting point of -21–22°C, a boiling point of 181 °C (lit.), and a density of 1.126 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.536 (lit.) . It is air sensitive and miscible in water .作用機序
Target of Action
Studies on similar compounds, such as sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes, have shown anticancer activity . These complexes act against DNA, induce apoptosis, and inhibit the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II .
Mode of Action
Based on the related compounds, it can be inferred that it may interact with its targets, leading to changes such as dna damage, apoptosis induction, and inhibition of certain proteins .
Biochemical Pathways
The related compounds have been shown to affect pathways related to apoptosis, dna synthesis, and protein function .
Result of Action
Related compounds have shown effects such as dna damage, apoptosis induction, and inhibition of certain proteins .
実験室実験の利点と制限
One of the main advantages of 2-Pyridinecarboxaldehyde, 4-ethyl- is its versatility in laboratory experiments. This compound can be used in the synthesis of a wide range of organic compounds, making it a valuable building block for chemical synthesis. However, one limitation of this compound is its relatively high cost, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-Pyridinecarboxaldehyde, 4-ethyl-. One potential area of research is the development of new drugs based on this compound, particularly in the field of antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in materials science. Finally, there is a need for more cost-effective methods of synthesis for 2-Pyridinecarboxaldehyde, 4-ethyl-, which may expand its potential applications in various fields of research.
科学的研究の応用
2-Pyridinecarboxaldehyde, 4-ethyl- has a wide range of applications in scientific research, including its use in the synthesis of organic compounds, development of new drugs, and materials science. This compound is commonly used as a building block in the synthesis of heterocyclic compounds, which have potential applications in the development of new drugs. Additionally, 2-Pyridinecarboxaldehyde, 4-ethyl- has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Safety and Hazards
特性
IUPAC Name |
4-ethylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-4-9-8(5-7)6-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTWJHFVBSRCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596367 | |
| Record name | 4-Ethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67141-19-9 | |
| Record name | 4-Ethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67141-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Phenyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B1627525.png)
![4-[(3-Nitropyridin-2-YL)amino]phenol](/img/structure/B1627528.png)


